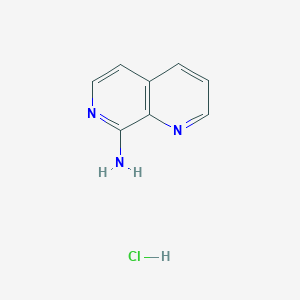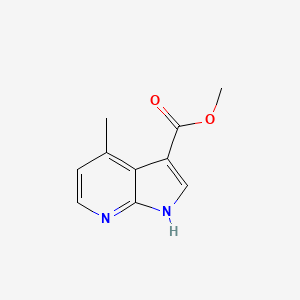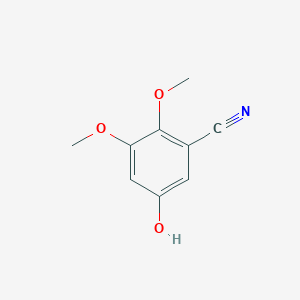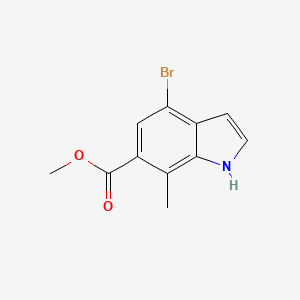
Methyl 4-bromo-7-methyl-1H-indole-6-carboxylate
Vue d'ensemble
Description
“Methyl 4-bromo-7-methyl-1H-indole-6-carboxylate” is a chemical compound with the CAS Number: 882679-96-1 . It has a molecular weight of 254.08 and its IUPAC name is methyl 4-bromo-1H-indole-6-carboxylate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H8BrNO2/c1-14-10(13)6-4-8(11)7-2-3-12-9(7)5-6/h2-5,12H,1H3 . This code provides a specific string of characters that represent the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a high GI absorption and is BBB permeant . It is not a P-gp substrate but is a CYP1A2 inhibitor . Its Log Po/w (iLOGP) is 2.19 , indicating its lipophilicity.Applications De Recherche Scientifique
Synthesis of Alkaloids
- Scientific Field : Organic Chemistry
- Application Summary : Indole derivatives are used in the synthesis of alkaloids, which are naturally occurring organic compounds mostly found in plants .
- Methods of Application : The reaction of 7-bromo-4-(bromomethyl)-2-methylindole with NaOMe provided 7-bromo-4-(methoxymethyl)-2-methylindole in good yields (76% yields). This was again reduced quantitatively with tributyltin hydride (Bu 3 SnH) (94% yield) to afford 4-(methoxymethyl)-2-methylindole in a moderate overall yield (37%) .
- Results or Outcomes : The synthesis of these alkaloids can lead to the production of biologically active compounds for the treatment of various disorders in the human body .
Biological Potential of Indole Derivatives
- Scientific Field : Pharmacology
- Application Summary : Indole derivatives have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
- Methods of Application : Various scaffolds of indole are synthesized for screening different pharmacological activities .
- Results or Outcomes : Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .
Potential Anticancer Immunomodulators
- Scientific Field : Oncology
- Application Summary : Tryptophan dioxygenase inhibitors pyridyl-ethenyl-indoles have potential as anticancer immunomodulators .
- Methods of Application : The specific methods of application would depend on the specific experimental setup and the type of cancer being targeted .
- Results or Outcomes : While the specific outcomes would depend on the experimental setup, the goal would be to modulate the immune response to better target and eliminate cancer cells .
Inhibitor of Botulinum Neurotoxin
- Scientific Field : Neurology
- Application Summary : Indole derivatives can act as inhibitors of botulinum neurotoxin .
- Methods of Application : The specific methods of application would depend on the specific experimental setup and the type of neurotoxin being targeted .
- Results or Outcomes : The goal would be to inhibit the action of the botulinum neurotoxin, potentially preventing or treating associated neurological conditions .
Antibacterial Agents
- Scientific Field : Microbiology
- Application Summary : Indole derivatives can act as antibacterial agents .
- Methods of Application : The specific methods of application would depend on the specific experimental setup and the type of bacteria being targeted .
- Results or Outcomes : The goal would be to inhibit the growth of bacteria, potentially preventing or treating associated bacterial infections .
Inhibitors of Hepatitis C Virus NS5B Polymerase
- Scientific Field : Virology
- Application Summary : Indole derivatives can act as inhibitors of hepatitis C virus NS5B polymerase .
- Methods of Application : The specific methods of application would depend on the specific experimental setup and the type of virus being targeted .
- Results or Outcomes : The goal would be to inhibit the replication of the hepatitis C virus, potentially preventing or treating associated viral infections .
CB2 Cannabinoid Receptor Ligands
- Scientific Field : Pharmacology
- Application Summary : Indole derivatives can act as ligands for the CB2 cannabinoid receptor .
- Methods of Application : The specific methods of application would depend on the specific experimental setup and the type of receptor being targeted .
- Results or Outcomes : The goal would be to modulate the activity of the CB2 cannabinoid receptor, potentially influencing a variety of physiological processes .
Inhibitors with Histamine H1-Blocking Activity
- Scientific Field : Allergology
- Application Summary : Indole derivatives can act as inhibitors with histamine H1-blocking activity .
- Methods of Application : The specific methods of application would depend on the specific experimental setup and the type of histamine receptor being targeted .
- Results or Outcomes : The goal would be to block the activity of the histamine H1 receptor, potentially preventing or treating associated allergic reactions .
D-Glutamic Acid-Based Inhibitors of E. coli MurD Ligase
- Scientific Field : Microbiology
- Application Summary : Indole derivatives can act as D-glutamic acid-based inhibitors of E. coli MurD ligase .
- Methods of Application : The specific methods of application would depend on the specific experimental setup and the type of enzyme being targeted .
- Results or Outcomes : The goal would be to inhibit the activity of E. coli MurD ligase, potentially preventing or treating associated bacterial infections .
Indolylindazoles and Indolylpyrazolopyridines as Interleukin-2 Inducible T Cell Kinase Inhibitors
- Scientific Field : Immunology
- Application Summary : Indole derivatives can act as inhibitors of interleukin-2 inducible T cell kinase .
- Methods of Application : The specific methods of application would depend on the specific experimental setup and the type of kinase being targeted .
- Results or Outcomes : The goal would be to inhibit the activity of interleukin-2 inducible T cell kinase, potentially influencing immune responses .
Safety And Hazards
Orientations Futures
While specific future directions for “Methyl 4-bromo-7-methyl-1H-indole-6-carboxylate” were not found in the search results, the broader field of indole derivatives is an active area of research. These compounds play a main role in cell biology and have various biologically vital properties . They are being investigated for the treatment of cancer cells, microbes, and different types of disorders in the human body .
Propriétés
IUPAC Name |
methyl 4-bromo-7-methyl-1H-indole-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO2/c1-6-8(11(14)15-2)5-9(12)7-3-4-13-10(6)7/h3-5,13H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGPWRDDPMYKYLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1C(=O)OC)Br)C=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-bromo-7-methyl-1H-indole-6-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



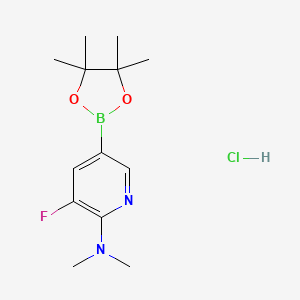
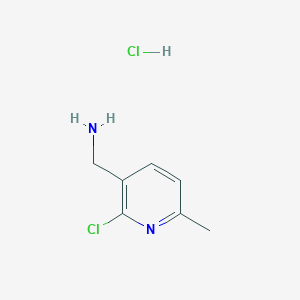
![10-Methyl-6-aza-spiro[4.5]decan-9-one hydrochloride](/img/structure/B1431538.png)
![C-Pyrazolo[1,5-a]pyridin-7-yl-methylamine dihydrochloride](/img/structure/B1431541.png)
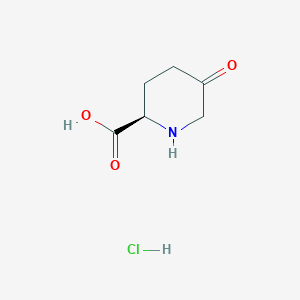
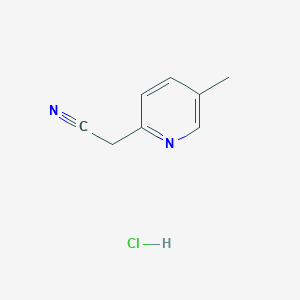
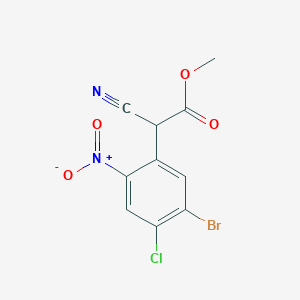
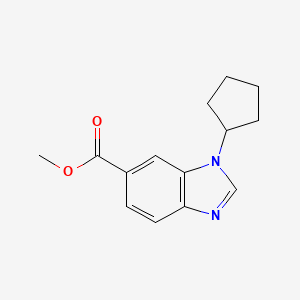
![1,3-Dimethyl 2-[2-amino-4-(trifluoromethyl)phenyl]propanedioate](/img/structure/B1431547.png)
![6-Oxa-9-azaspiro[4.5]decane hydrochloride](/img/structure/B1431548.png)
![Methyl 3-[(3-methoxy-3-oxopropyl)amino]propanoate hydrochloride](/img/structure/B1431550.png)
